molecular formula C15H25NO5 B8752461 1-Tert-butyl 4-ethyl 6-methyl-5-oxoazepane-1,4-dicarboxylate

1-Tert-butyl 4-ethyl 6-methyl-5-oxoazepane-1,4-dicarboxylate

Cat. No. B8752461
M. Wt: 299.36 g/mol
InChI Key: WBFLXEMIJBGVTA-UHFFFAOYSA-N
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Patent
US07928099B2

Procedure details

The title compound was prepared by a similar method to that of 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (see WO2006029154, example 1a, p 34) from Tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, yielding 100% of title compound which was taken on for pyrimidone formation without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:8][CH2:7][N:6]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:5][CH2:4][CH:3]1[C:16]([O:18][CH2:19][CH3:20])=[O:17].[CH3:21]C1C(=O)CCN(C(OC(C)(C)C)=O)C1>>[CH3:21][CH:8]1[CH2:7][N:6]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:5][CH2:4][CH:3]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[C:2]1=[O:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CN(CCC1=O)C(=O)OC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1C(C(CCN(C1)C(=O)OC(C)(C)C)C(=O)OCC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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